molecular formula C18H19NO5S B13951945 6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one CAS No. 71521-93-2

6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B13951945
CAS No.: 71521-93-2
M. Wt: 361.4 g/mol
InChI Key: BEXYLAMADGVCFF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetically engineered 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative, designed for advanced chemical and pharmaceutical research. This compound features a core tetrahydroisoquinoline scaffold, a structure recognized as a 'privileged scaffold' in medicinal chemistry due to its presence in numerous alkaloids and its broad-spectrum biological potential . The specific incorporation of a tosyl (p-toluenesulfonyl) group at the 2-position is a key structural motif, as N-sulfonyl tetrahydroisoquinolines have been identified as interesting scaffolds for drug discovery and development, particularly in the investigation of novel anticancer agents . The primary research value of this compound lies in its potential as a key intermediate or precursor in organic synthesis and medicinal chemistry. The reactive functionalities within its structure make it a versatile building block for the construction of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of inhibitors for various enzymatic targets. For instance, structurally related N-sulfonyl-THIQ compounds have been studied as potential inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3), which is a therapeutic target in hormone-related cancers, and matrix metalloproteinases (MMPs) . The dimethoxy aromatic system is a common feature in many biologically active molecules and may contribute to receptor binding affinity . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

71521-93-2

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

6,7-dimethoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one

InChI

InChI=1S/C18H19NO5S/c1-12-4-6-14(7-5-12)25(21,22)19-10-13-8-17(23-2)18(24-3)9-15(13)16(20)11-19/h4-9H,10-11H2,1-3H3

InChI Key

BEXYLAMADGVCFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC(=C(C=C3C(=O)C2)OC)OC

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Formation of 6,7-Dimethoxy-3,4-dihydroisoquinoline Core

A common starting point is 3,4-dimethoxyphenethylamine , which undergoes formylation and cyclization to form the dihydroisoquinoline skeleton.

  • According to a patent method, 3,4-dimethoxyphenethylamine reacts with a formylation reagent such as ethyl formate under reflux for 6 hours to form an intermediate imine or amide species (Intermediate 1).
  • This intermediate is then reacted with oxalyl chloride at 10–20 °C over 2 hours to form a chlorinated intermediate (Intermediate 2).
  • Phosphotungstic acid is added as a catalyst to induce ring closure (cyclization) forming the dihydroisoquinoline hydrochloride salt.
  • Alcohol solvents like methanol are used to remove oxalic acid by-products.
  • The product is isolated by cooling, filtration, washing, and drying, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with purity >99% and yield >75%.

This one-pot method is industrially attractive due to its simplicity, safety, and cost-effectiveness.

Introduction of the Tosyl Group at the 2-Position

  • Sulfonylation of the nitrogen at the 2-position of the dihydroisoquinoline core is typically achieved by reaction with tosyl chloride (p-toluenesulfonyl chloride).
  • Literature reports a visible-light-driven photocatalytic sulfonylation method, where 1,2,3,4-tetrahydroisoquinoline derivatives react with benzenesulfonyl chloride in the presence of triethylamine and an iridium-based photocatalyst under blue LED irradiation and oxygen atmosphere at room temperature for 14 hours.
  • Although the example uses benzenesulfonyl chloride, the method can be adapted for tosyl chloride to give 2-tosyl-3,4-dihydroisoquinolin-1(2H)-one derivatives.
  • The product is purified by column chromatography, yielding sulfonated dihydroisoquinolinones in moderate to good yields (54–82% reported for analogous compounds).

Formation of the 4(1H)-one Moiety

  • The 4(1H)-one (lactam) functionality is inherent in the dihydroisoquinolinone structure formed during cyclization steps.
  • The Bischler–Napieralski reaction is a classical method to form isoquinoline rings with keto groups, involving cyclodehydration of β-phenylethylamides using reagents like phosphorus oxychloride.
  • For example, amides derived from 3,4-dimethoxyphenethylamine undergo cyclization with phosphorus oxychloride under reflux to yield the isoquinolinone core.
  • Subsequent reduction or functionalization steps can be applied depending on the target substitution pattern.

Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield & Purity Notes
1 Formylation 3,4-dimethoxyphenethylamine + ethyl formate, reflux 6 h Intermediate formed One-pot precursor synthesis
2 Chlorination & Cyclization Oxalyl chloride addition at 10–20 °C, phosphotungstic acid catalyst >75% yield, >99% purity Simple one-pot method, industrially viable
3 Sulfonylation Tosyl chloride (or benzenesulfonyl chloride), Et3N, photocatalyst, blue LED, O2, rt, 14 h 54–82% yield (analogues) Photocatalytic mild conditions
4 Cyclodehydration (if needed) Phosphorus oxychloride, reflux Moderate to high yield Bischler–Napieralski reaction for ring closure

Research Findings and Notes

  • The one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is highly efficient, with high purity and yield, reducing waste and costs, suitable for cGMP production.
  • Photocatalytic sulfonylation offers a mild and selective route to introduce sulfonyl groups at the nitrogen, avoiding harsh conditions and enabling good yields.
  • The Bischler–Napieralski reaction remains a cornerstone for isoquinoline ring formation and keto group installation, adaptable to various substituted phenethylamine precursors.
  • Spectroscopic characterization (NMR, MS) and chromatographic purification are standard to confirm structure and purity.
  • No direct preparation of 6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one was found as a single-step synthesis; rather, it is assembled via sequential formation of the dihydroisoquinoline core, sulfonylation, and oxidation/cyclization steps.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Reduction of the tosyl group to yield different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one" is not available. However, information about the compound and related compounds can be extracted from the provided search results.

Chemical Properties and Information

  • Common Name: 6,7-dimethoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one
  • CAS Number: 71521-93-2
  • Molecular Formula: C18H19NO5S
  • Molecular Weight: 361.41200

Related Compounds and their Applications

  • 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride: This compound is a key intermediate in the synthesis of tetrabenazine, a drug used to treat Huntington's chorea . A method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with high yield, simple operation, high purity, low cost, and high safety has been patented .
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide: This compound's structure, chemical names, and physical and chemical properties are available in PubChem .
  • (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A simple and convenient synthesis of this compound has been described, using a combination of two synthetic approaches .

Cosmetics

While not directly related to the target compound, some search results discuss the general applications of cosmetic formulations, which may be relevant in a broader context:

  • Cosmetics include creams, lotions, gels, and sprays and are widely applied to the skin .
  • Cosmetic products must be safe and stable, according to European Union Directive (1223/2009) .
  • Experimental design techniques can optimize the formulation development process for cosmetics, influencing raw materials and their interactions .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding: Binding to active sites of enzymes or receptors.

    Inhibition: Inhibiting the activity of specific enzymes or signaling pathways.

    Modulation: Modulating the expression or activity of certain genes or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the dihydroisoquinolinone core significantly modulate solubility, stability, and spectroscopic characteristics. A comparative analysis of key derivatives is provided below:

Table 1: Comparison of 6,7-Dimethoxy-dihydroisoquinolinone Derivatives

Compound Name Substituent(s) Key Structural Differences Synthesis Method Notable Spectral Data (1H NMR)
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one Tosyl (C₆H₅SO₂) at C2 Electron-withdrawing sulfonyl group Tosylation under basic conditions δ 7.8 (d, Tosyl aromatic H), δ 3.2 (s, OCH₃)
6,7-Dimethoxy-2-(methylsulfonyl) derivative (6e) Methylsulfonyl (SO₂CH₃) at C2 Smaller sulfonyl group Oxidation of thioether precursors δ 3.5 (s, SO₂CH₃), δ 6.8–7.1 (aromatic H)
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) Ethyl carbamate at C2 Ester functionality Carbamate coupling δ 4.2 (q, OCH₂CH₃), δ 1.3 (t, CH₃)
6,7-Dimethoxy-3-methyl-3-phenyl derivative () Methyl and phenyl at C3 Sterically bulky substituents Microwave-assisted cyclization δ 2.1 (s, CH₃), δ 7.3–7.5 (phenyl H)
Streptochlorin () Chlorine and hydroxyl groups Halogenation and hydroxylation Biogenetic pathways δ 5.9 (s, OH), δ 6.7 (d, Cl-substituted H)



Key Observations:

  • Solubility: Tosyl and methylsulfonyl groups improve solubility in polar aprotic solvents compared to alkyl or aryl substituents .
  • NMR Shifts: Tosyl’s aromatic protons (δ 7.8) are deshielded relative to methylsulfonyl (δ 3.5), while methoxy protons (δ ~3.2) remain consistent across derivatives .

Biological Activity

6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is a compound of interest due to its potential biological activities. This isoquinoline derivative has been studied for various pharmacological effects, including its interactions with specific receptors and enzymes. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C₁₈H₁₉NO₅S
  • Molecular Weight : 361.412 g/mol
  • CAS Number : 71521-93-2
  • P-Glycoprotein Interaction : Recent studies have indicated that compounds similar to 6,7-dimethoxy derivatives can act as substrates for P-glycoprotein (P-gp), a critical transporter at the blood-brain barrier (BBB) that influences drug delivery to the brain. Specifically, research on related compounds has shown varied brain uptake in genetically modified mice lacking P-gp, suggesting that these isoquinolines may enhance drug delivery in neurological contexts .
  • Antimicrobial Activity : Another significant aspect of the biological activity of this class of compounds is their potential antimicrobial properties. Studies have demonstrated that certain isoquinoline derivatives exhibit inhibitory effects against New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria . This suggests a promising avenue for developing new antimicrobial agents.
  • Antitumor Effects : The activation of sigma-2 receptors by isoquinoline derivatives has been linked to antiproliferative and cytotoxic activities in tumor cells. This receptor's activation may lead to apoptosis in resistant tumor types, indicating the potential use of these compounds as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
P-Glycoprotein SubstrateEnhances brain uptake
AntimicrobialInhibits NDM-1
AntitumorSigma-2 receptor agonist

Case Study: P-Glycoprotein Interaction

In a study evaluating various fluorine-18 labeled radiopharmaceuticals, it was observed that one compound derived from the isoquinoline class showed significantly higher brain uptake in P-gp knockout mice compared to wild-type mice. This finding highlights the potential of modifying isoquinoline structures to improve central nervous system drug delivery .

Case Study: Antimicrobial Properties

A recent investigation into the efficacy of isoquinoline derivatives against multidrug-resistant bacteria revealed that certain compounds could effectively inhibit the activity of NDM-1. This discovery underscores the relevance of structural modifications in enhancing antimicrobial potency .

Q & A

Q. What are the optimal synthetic routes for preparing 6,7-dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one, and how can reaction yields be improved?

Methodological Answer : The compound can be synthesized via a multi-step protocol. A common approach involves:

  • Step 1 : Tosylation of a dihydroisoquinoline precursor using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine as a base .
  • Step 2 : Microwave-assisted cyclization or acid/base-catalyzed isomerization of intermediates (e.g., 2′-aminochalcones) to form the dihydroisoquinolinone core. InCl3 (20 mol%) under microwave irradiation (360 W, 5 min) has been reported to enhance yields (up to 63%) for analogous dihydroquinolinone derivatives .
  • Purification : Column chromatography (silica gel) or crystallization from CH2Cl2/di-isopropylether mixtures is recommended to isolate pure product .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry of TsCl and base to minimize side reactions (e.g., over-tosylation).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Verify substituent positions (e.g., methoxy groups at C6/C7, tosyl at C2) and diastereotopic protons in the dihydroisoquinolinone ring .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing. For example, dihedral angles between fused rings (e.g., 57.84° between quinolyl and benzene moieties in analogous compounds) provide structural validation .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C20H21NO5S; expected [M+H]+ = 388.1184) .

Q. What are the critical stability parameters for storing this compound?

Methodological Answer :

  • Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the tosyl group or oxidation of methoxy substituents .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the dihydroisoquinolinone core .
  • Solubility : Pre-dissolve in DMSO or DCM for long-term storage; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How do structural modifications (e.g., tosyl substitution) influence the biological activity of dihydroisoquinolinone derivatives?

Methodological Answer :

  • SAR Studies : Replace the tosyl group with other sulfonates (e.g., mesyl, nosyl) to evaluate steric/electronic effects on target binding. For example, 6,7-dimethoxy-THIQ derivatives with chloroacetyl substituents showed enhanced HIV-1 RT inhibition (IC50 < 10 µM) .
  • Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., enzyme active sites). The tosyl group’s sulfonate moiety may act as a hydrogen-bond acceptor in binding pockets .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for dihydroisoquinolinone analogs?

Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results. For example, oxidative demethylation of methoxy groups can alter pharmacological profiles .
  • Orthogonal Validation : Cross-validate activity using in vitro (e.g., cell-free enzymatic assays) and in vivo models (e.g., zebrafish toxicity screens) .

Q. How can regioselectivity challenges in dihydroisoquinolinone functionalization be addressed?

Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution toward C3 or C8 positions .
  • Catalytic Systems : Use Pd-catalyzed C–H activation or photoredox catalysis for site-selective modifications. For example, Ir(ppy)3 under blue LED light enables sp3 C–H functionalization in similar scaffolds .

Q. What analytical methods are recommended for studying the compound’s interactions with biological macromolecules?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka, Kd) with immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cryo-EM/X-ray Co-crystallization : Resolve 3D structures of compound-protein complexes to guide rational design .

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